Phenylglyoxylic acid chemical properties and structure
Phenylglyoxylic acid chemical properties and structure
An In-Depth Technical Guide to Phenylglyoxylic Acid: Chemical Properties, Structure, and Applications
Introduction
Phenylglyoxylic acid, also known as benzoylformic acid, is an alpha-keto acid of significant interest in organic chemistry, toxicology, and pharmaceutical sciences. As a primary metabolite of styrene, it serves as a critical biomarker for occupational and environmental exposure to this widely used industrial solvent.[1][2] Structurally, it features a carboxylic acid group directly attached to a keto group, which in turn is bonded to a phenyl ring. This arrangement of functional groups imparts a unique reactivity profile, making it a versatile precursor for the synthesis of various heterocyclic compounds and a valuable building block in drug development.[3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, spectral data, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Phenylglyoxylic acid is a 2-oxo monocarboxylic acid where the aldehyde hydrogen of glyoxylic acid is replaced by a phenyl group.[1] It typically appears as a colorless to light yellow crystalline solid and is moderately acidic.[1][6]
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | 2-Oxo-2-phenylacetic acid[1] |
| Synonyms | Benzoylformic acid, α-Oxobenzeneacetic acid, Benzoylformate[1][6] |
| CAS Number | 611-73-4[1] |
| Molecular Formula | C₈H₆O₃[1] |
| SMILES | C1=CC=C(C=C1)C(=O)C(=O)O[1] |
| InChIKey | FAQJJMHZNSSFSM-UHFFFAOYSA-N[1] |
Table 2: Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 150.13 g/mol | [6] |
| Melting Point | 64–66 °C | [6] |
| Boiling Point | 163 °C at 15 mmHg | [1] |
| pKa | 2.15 (predicted) | [6][7] |
| Water Solubility | 920,000 mg/L (at 0 °C) | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
| Topological Polar Surface Area | 54.4 Ų | [1] |
Spectroscopic Data
The structural features of phenylglyoxylic acid give rise to a characteristic spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum shows signals in the aromatic region, while the carbon NMR displays resonances for the phenyl ring as well as the two carbonyl carbons.
Table 3: 1H NMR Spectral Data (500 MHz, H₂O, pH 7.0)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.96 | Doublet | 2H | Ortho-protons (aromatic) |
| 7.76 | Triplet | 1H | Para-proton (aromatic) |
| 7.60 | Multiplet | 2H | Meta-protons (aromatic) |
| Source: Human Metabolome Database.[8] |
Table 4: 13C NMR Spectral Data (D₂O)
| Chemical Shift (ppm) | Assignment |
| 199.72 | Keto Carbonyl (C=O) |
| 175.89 | Carboxyl Carbon (COOH) |
| 137.92 | C1 (ipso-carbon) |
| 134.66 | C4 (para-carbon) |
| 132.38 | C3, C5 (meta-carbons) |
| 131.90 | C2, C6 (ortho-carbons) |
| Source: Biological Magnetic Resonance Bank.[3] |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the strong absorptions of the two carbonyl groups and the broad O-H stretch of the carboxylic acid.
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200–2700 | Strong, Broad | O–H Stretch | Carboxylic Acid |
| 3100–3000 | Medium | C–H Stretch | Aromatic |
| ~1730 | Strong | C=O Stretch | Keto Group |
| ~1700 | Strong | C=O Stretch | Carboxylic Acid |
| 1600–1450 | Medium | C=C Stretch | Aromatic Ring |
| Note: Values are typical ranges and may vary based on the sample preparation method (e.g., KBr pellet, ATR).[9][10][11] |
Mass Spectrometry (MS)
Under electron ionization (EI), phenylglyoxylic acid can undergo fragmentation. A common analytical method involves derivatization, such as creating a trimethylsilyl (TMS) ester, to improve volatility for GC-MS analysis.[12] The fragmentation of the underivatized molecule is expected to proceed via characteristic losses.
Table 6: Expected Mass Spectrometry Fragmentation
| m/z | Fragment | Description |
| 150 | [C₈H₆O₃]⁺ | Molecular Ion (M⁺) |
| 133 | [C₈H₅O₂]⁺ | Loss of OH radical (M-17) |
| 105 | [C₇H₅O]⁺ | Loss of COOH radical (M-45), forming the benzoyl cation (base peak) |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
| Note: Fragmentation patterns are predicted based on the general behavior of aromatic ketones and carboxylic acids.[13] |
Experimental Protocols
Synthesis of Phenylglyoxylic Acid
1. Oxidation of Mandelic Acid
This classic method utilizes a strong oxidizing agent like potassium permanganate to convert the secondary alcohol of mandelic acid into a ketone.[6]
-
Materials : Mandelic acid, sodium hydroxide, potassium permanganate, sodium bisulfite, sulfuric acid, diethyl ether.
-
Procedure :
-
Dissolve mandelic acid (1 mole) in water and neutralize with a solution of sodium hydroxide.
-
Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (approx. 0.67 moles) while maintaining the temperature below 10 °C with vigorous stirring.
-
After the addition is complete, continue stirring for 1-2 hours. The purple color should disappear, leaving a brown precipitate of manganese dioxide (MnO₂).
-
Filter off the MnO₂ precipitate. To the filtrate, add a small amount of sodium bisulfite to reduce any remaining permanganate.
-
Acidify the clear filtrate with dilute sulfuric acid to a pH of ~2. This will precipitate any benzoic acid byproduct, which can be removed by filtration.
-
Extract the filtrate multiple times with diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude phenylglyoxylic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., water or a mixture of benzene and petroleum ether) to obtain pure crystals.[14]
-
2. Hydrolysis of Benzoyl Cyanide
This alternative route involves the acid-catalyzed hydrolysis of benzoyl cyanide.[6][15]
-
Materials : Benzoyl cyanide, concentrated hydrochloric acid, chloroform.
-
Procedure :
-
In a round-bottom flask, combine benzoyl cyanide (1 mole) with an excess of concentrated hydrochloric acid (e.g., 700 ml for 0.1 mol of cyanide).[15]
-
Stir the mixture at a moderately elevated temperature (e.g., 50 °C) for several hours (e.g., 18 hours).[15] Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into a larger volume of cold water.
-
Extract the aqueous mixture with chloroform or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The resulting crude phenylglyoxylic acid can be purified by vacuum distillation or recrystallization. The product has a reported boiling point of 138-141 °C at 16 mbar and a melting point of 64.5-65.5 °C after recrystallization from ligroin.[15]
-
Analysis of Phenylglyoxylic Acid in Urine by HPLC
Phenylglyoxylic acid is a key biomarker for styrene exposure, and its quantification in urine is a common toxicological assay.[1][16]
-
Objective : To quantify the concentration of phenylglyoxylic acid in a urine sample using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation :
-
Collect a urine sample in a sterile container.
-
To a 0.5 mL aliquot of the urine sample, add an internal standard.
-
Acidify the sample to pH ~2 with dilute HCl.
-
Perform liquid-liquid extraction by adding 5 mL of diethyl ether or ethyl acetate and vortexing for 1-2 minutes.
-
Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.[17]
-
-
HPLC Conditions :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 10 mM KH₂PO₄, pH adjusted to 2.5-2.7) in a ratio of approximately 10:90 (v/v).[19]
-
Flow Rate : 0.7-1.0 mL/min.[18]
-
Injection Volume : 20 µL.[18]
-
-
Quantification : Create a calibration curve using standards of known phenylglyoxylic acid concentrations. Calculate the concentration in the unknown sample by comparing its peak area (normalized to the internal standard) against the calibration curve.
Chemical Reactivity and Applications
The dual functionality of phenylglyoxylic acid makes it a valuable intermediate in organic synthesis.
Reactivity as an α-Keto Acid
-
Decarboxylative Acylation : As an α-keto acid, it can serve as an acyl radical precursor.[3][5] Under photoredox catalysis, it can undergo decarboxylation to form a benzoyl radical, which can then acylate various substrates, such as N-heterocycles.[3] This provides a mild alternative to traditional Friedel-Crafts acylation.
-
Heterocycle Synthesis : It is a key building block for various heterocyclic structures. For example, it reacts with 1,2-diaminobenzene in refluxing ethanol to produce quinoxalines.[3]
-
Derivatization : The carboxylic acid group can be easily esterified, and the keto group can react with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These derivatives have been explored for their biological activities.[20]
Applications in Drug Development and Research
-
Biomarker of Exposure : The primary application in toxicology and occupational health is its use as a urinary biomarker for exposure to styrene and ethylbenzene.[4][21]
-
Pharmaceutical Intermediate : Phenylglyoxylic acid and its derivatives are used as intermediates in the synthesis of pharmaceuticals. It has been used to create antineoplastic and anti-inflammatory compounds.[4][20] For example, some derivatives have shown anti-inflammatory activity in animal models by reducing paw swelling.[4] While the direct mechanism for phenylglyoxylic acid is not fully elucidated, related phenolic acids are known to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.[22][23]
-
Biosynthesis Research : Enzymes like D-mandelate dehydrogenase are being explored for the green biosynthesis of phenylglyoxylic acid from D-mandelic acid, offering a sustainable alternative to chemical synthesis methods.[24]
Visualizations: Pathways and Workflows
Metabolic Pathway of Styrene
Phenylglyoxylic acid is an end-product of the major metabolic pathway for styrene in humans. This pathway involves initial oxidation to styrene oxide, a reactive epoxide.
Caption: Major metabolic pathway of styrene in humans.
Experimental Workflow: HPLC Analysis
The quantification of phenylglyoxylic acid from urine involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for urinary phenylglyoxylic acid analysis.
Logical Relationships: Synthetic Utility
Phenylglyoxylic acid's structure allows it to be a versatile starting material for a range of valuable chemical compounds.
Caption: Synthetic applications of phenylglyoxylic acid.
References
- 1. tandfonline.com [tandfonline.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001587) [hmdb.ca]
- 9. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. IR _2007 [uanlch.vscht.cz]
- 11. scribd.com [scribd.com]
- 12. Phenylglyoxylic acid, TMS derivative [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]
- 15. DE2708189C2 - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 16. Analysis and stability of phenylglyoxylic and mandelic acids in the urine of styrene-exposed people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. [The simultaneous determination of hippuric acid, o-, m-, p-methylhippuric acids, mandelic acid and phenylglyoxylic acid in urine by HPLC]. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. The styrene metabolite, phenylglyoxylic acid, induces striatal-motor toxicity in the rat: influence of dose escalation/reduction over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 24. Biosynthesis of Phenylglyoxylic Acid by LhDMDH, a Novel d-Mandelate Dehydrogenase with High Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
